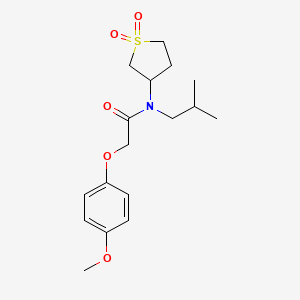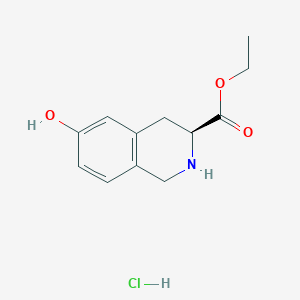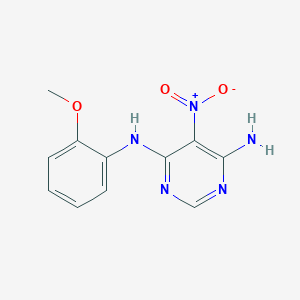![molecular formula C15H22N2O4 B2773323 1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219912-83-0](/img/structure/B2773323.png)
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a hydroxycyclopentylmethyl group attached to a urea moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,3-dimethoxyphenyl intermediate through the methylation of a phenol derivative.
Cyclopentylmethylation: The next step involves the introduction of the hydroxycyclopentylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable cyclopentylmethyl halide.
Urea Formation: Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.
Analyse Chemischer Reaktionen
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or hydroxycyclopentylmethyl groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea can be compared with other similar compounds, such as:
1-(2,3-Dimethoxyphenyl)-3-(cyclopentylmethyl)urea: This compound lacks the hydroxy group, which may result in different chemical and biological properties.
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclohexyl)methyl)urea: The presence of a cyclohexyl group instead of a cyclopentyl group may influence the compound’s reactivity and interactions.
1-(2,3-Dimethoxyphenyl)-3-((1-hydroxycyclopropyl)methyl)urea: The smaller cyclopropyl group may lead to distinct steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-12-7-5-6-11(13(12)21-2)17-14(18)16-10-15(19)8-3-4-9-15/h5-7,19H,3-4,8-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJLAQYSDZBUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B2773247.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)

![1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773252.png)


![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)
![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)


